molecular formula C7H16Cl2N2O B2531983 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride CAS No. 1989672-02-7

4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride

Cat. No. B2531983
CAS RN: 1989672-02-7
M. Wt: 215.12
InChI Key: SYRIMIXSRRUBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride” is a complex organic compound. The “4-(Aminomethyl)” suggests the presence of an aminomethyl group attached at the 4th position of the molecule . The “6-methylpiperidin-2-one” indicates a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a methyl group attached at the 6th position and a ketone group at the 2nd position .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the aminomethyl group might participate in reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics like color, density, hardness, melting point, boiling point, and reactivity . Without specific data on this compound, it’s difficult to provide these details .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions. They typically include details on handling and storage, personal protective measures, and first aid procedures .

Future Directions

The future directions for this compound would depend on its applications. For instance, if it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

4-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-5-2-6(4-8)3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIMIXSRRUBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1989672-02-7
Record name 4-(aminomethyl)-6-methylpiperidin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.